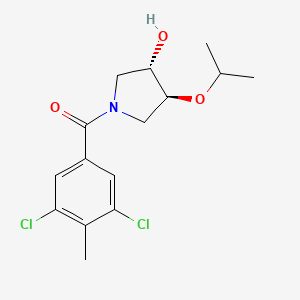![molecular formula C13H17N3OS B5654978 6-(methoxymethyl)-N-[2-(5-methyl-2-thienyl)ethyl]pyrimidin-4-amine](/img/structure/B5654978.png)
6-(methoxymethyl)-N-[2-(5-methyl-2-thienyl)ethyl]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "6-(methoxymethyl)-N-[2-(5-methyl-2-thienyl)ethyl]pyrimidin-4-amine" belongs to the broader class of pyrimidine derivatives, which are known for their significant pharmacological activities and utility in various chemical syntheses. Pyrimidine and its derivatives are pivotal in medicinal chemistry, offering a scaffold for the development of molecules with diverse biological activities.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including thieno[2,3-d]pyrimidin-4-amines, often involves multi-step chemical reactions. For instance, novel N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine analogues have been prepared via microwave-accelerated multi-step synthesis. These processes involve the condensation of various anilines with N'-(2-cyanaryl)-N,N-dimethylformimidamide intermediates, derived from reactions of amino-methoxybenzofuran or benzothiophene precursors with dimethylformamide dimethylacetal (Loidreau et al., 2013).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical behavior and potential applications of a compound. For pyrimidine derivatives, X-ray crystallography, NMR spectroscopy, and computational methods like DFT (Density Functional Theory) are commonly employed to elucidate their structures. These studies provide insights into the molecule's conformation, electronic structure, and potential reactive sites.
Chemical Reactions and Properties
Pyrimidine derivatives engage in a variety of chemical reactions, reflecting their rich chemistry. For example, they can undergo nucleophilic substitution reactions, where the action of nucleophilic reagents on chloro derivatives of thieno[2,3-d]pyrimidines can yield methoxy-, alkylamino-, and dialkylamino substituted derivatives. These reactions are fundamental for further modifications and functionalization of the pyrimidine core (Grinev & Kaplina, 1985).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are directly influenced by their molecular structure. These properties are essential for the compound's application in drug formulation and chemical synthesis. The detailed crystal structure and DFT studies can reveal the interaction patterns and stability of these compounds, aiding in the prediction of their physical behavior (Murugavel et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are pivotal for the application of pyrimidine derivatives in medicinal chemistry. Studies on their antifungal, antibacterial, and anticancer activities often highlight the chemical properties that make these compounds valuable as therapeutic agents. For instance, certain pyrimidine derivatives exhibit marked inhibition against cancer cell proliferation, underscoring their potential as anticancer agents (Loidreau et al., 2020).
Eigenschaften
IUPAC Name |
6-(methoxymethyl)-N-[2-(5-methylthiophen-2-yl)ethyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-10-3-4-12(18-10)5-6-14-13-7-11(8-17-2)15-9-16-13/h3-4,7,9H,5-6,8H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUFTWVFVMUSIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CCNC2=NC=NC(=C2)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylbenzamide](/img/structure/B5654912.png)
![2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5654948.png)
![5,6-dimethoxy-2-{2-[rel-(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-2-oxoethyl}-1(2H)-isoquinolinone hydrochloride](/img/structure/B5654954.png)
![9-(2-methoxyisonicotinoyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5654959.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3,6-dimethylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5654962.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-nitrobenzamide](/img/structure/B5654963.png)
![2-{4-[(5-bromo-2-thienyl)methyl]-1-piperazinyl}ethanol](/img/structure/B5654968.png)
![1-(cyclopentylcarbonyl)-N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5654972.png)

![1-{2-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]-2-oxoethyl}-2-azepanone](/img/structure/B5654996.png)
![4-[(2-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5654997.png)

![N,N-dimethyl-4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B5655002.png)